molecular formula C14H15BrN4O5S B333853 METHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

METHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B333853
M. Wt: 431.26 g/mol
InChI Key: WSQWJZLORFWSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromo and nitro groups. The thiophene ring is then synthesized and functionalized with the carboxylate group. The final step involves coupling the pyrazole and thiophene rings through an acetylation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromo group can yield various substituted pyrazole derivatives .

Scientific Research Applications

Methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
  • Methyl 2-{[(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
  • Methyl 2-{[(4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Uniqueness

Methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of both pyrazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15BrN4O5S

Molecular Weight

431.26 g/mol

IUPAC Name

methyl 2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C14H15BrN4O5S/c1-6-8(3)25-13(10(6)14(21)24-4)16-9(20)5-18-7(2)11(15)12(17-18)19(22)23/h5H2,1-4H3,(H,16,20)

InChI Key

WSQWJZLORFWSSR-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)C

Origin of Product

United States

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